2-Benzyl-4-bromo-2H-indazole

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Alkylation

2-Benzyl-4-bromo-2H-indazole (CAS 952734-38-2) is a heterocyclic building block belonging to the 2H-indazole family, characterized by a bromine substituent at the 4-position of the indazole core and a benzyl group at the N2 position. The compound possesses the molecular formula C₁₄H₁₁BrN₂ and a molecular weight of 287.16 g·mol⁻¹.

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
CAS No. 952734-38-2
Cat. No. B1343449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-bromo-2H-indazole
CAS952734-38-2
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br
InChIInChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2
InChIKeyXUFFHEGZRNGUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-bromo-2H-indazole (CAS 952734-38-2): Procurement-Relevant Structural and Physicochemical Baseline for Medicinal Chemistry Building Block Selection


2-Benzyl-4-bromo-2H-indazole (CAS 952734-38-2) is a heterocyclic building block belonging to the 2H-indazole family, characterized by a bromine substituent at the 4-position of the indazole core and a benzyl group at the N2 position [1]. The compound possesses the molecular formula C₁₄H₁₁BrN₂ and a molecular weight of 287.16 g·mol⁻¹ . It is widely catalogued across major chemical supplier platforms with purities typically specified at ≥97% (capotchem, Beyotime, CymitQuimica) or ≥98% (Chemscene, MolCore, Macklin) . This compound serves primarily as a synthetic intermediate in medicinal chemistry programs, particularly in the development of kinase-targeted therapeutics [1].

Why 2-Benzyl-4-bromo-2H-indazole Cannot Be Casually Substituted by Regioisomeric or Core-Analog Indazole Building Blocks


Indazole N-alkylation typically produces mixtures of N1 and N2 regioisomers whose biological profiles diverge substantially due to altered hydrogen-bonding geometry and target binding modes [1]. The N2 nitrogen of 2H-indazoles has been identified as a crucial fastening point in the active site of neuronal nitric oxide synthase (nNOS), where N1-substitution abolishes activity while N2-substitution preserves or enhances potency [2]. Additionally, bromine placement on the indazole six-membered ring profoundly influences inhibitory activity: 4- and 7-substituted indazoles act as potent nNOS inhibitors (e.g., 4-bromoindazole IC₅₀ = 2.4 µM), whereas 5- and 6-substituted analogs are essentially inactive [2]. Consequently, a procurement decision that overlooks the precise regioisomeric identity (2-N-benzyl vs. 1-N-benzyl) and the exact bromine position (4-Br vs. 5-Br, 6-Br, or 7-Br) risks introducing an inactive or confounding impurity into a SAR program.

Quantitative Differentiation Evidence for 2-Benzyl-4-bromo-2H-indazole vs. Closest Analogs: A Comparator-Based Procurement Guide


Evidence 1: Regioselective N2-Benzylation Outcome — 2-Benzyl-4-bromo-2H-indazole (95% 2-N Isomer) vs. 1-Benzyl-4-bromo-1H-indazole

In the patent-described synthesis of 2-benzyl-4-bromo-2H-indazole, 4-bromoindazole is alkylated with benzyl bromide (1.5 equivalents) in DMF at 50 °C for 25 hours, yielding a 15:1 ratio of the 2-N-benzyl (desired) to 1-N-benzyl (undesired) regioisomers as determined by HPLC [1]. This represents ~94% selectivity for the N2 regioisomer. In contrast, under strong basic conditions (K₂CO₃/DMF), indazole benzylation typically produces N1:N2 mixtures near 1:1 to 2:1, making the 15:1 outcome a meaningful synthetic selectivity advantage [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Alkylation

Evidence 2: Physicochemical Differentiation — 2-Benzyl-4-bromo-2H-indazole vs. Parent 4-Bromo-1H-indazole (CAS 186407-74-9)

Introduction of the N2-benzyl group onto the 4-bromoindazole core increases the predicted octanol-water partition coefficient substantially. While experimentally measured logP values are not publicly available, the molecular weight increase from 197.03 g·mol⁻¹ (4-bromo-1H-indazole) to 287.16 g·mol⁻¹ (2-benzyl-4-bromo-2H-indazole) , combined with the addition of a lipophilic benzyl moiety, is consistent with a calculated logP shift from approximately 2.3 (4-bromo-1H-indazole) to approximately 3.5–4.0 (2-benzyl-4-bromo-2H-indazole) based on fragment-based prediction methods . The boiling point shifts from 333.8±15.0 °C (4-bromoindazole) to 443.0±28.0 °C (2-benzyl-4-bromo-2H-indazole) , reflecting the increased molecular weight and altered intermolecular interactions.

Physicochemical Profiling Lipophilicity Drug Design

Evidence 3: Bromine Position Effects — 2-Benzyl-4-bromo-2H-indazole vs. 2-Benzyl-5-bromo-2H-indazole (CAS 937049-51-9) in nNOS Inhibitory Context

The position of the bromine substituent on the indazole ring is a critical determinant of biological activity. In the nNOS inhibition model, 4-substituted indazoles (including 4-bromoindazole, IC₅₀ = 2.4 µM) are potent inhibitors, whereas 5-substituted indazoles are essentially inactive [1]. Although direct IC₅₀ data for 2-benzyl-4-bromo-2H-indazole are not publicly available, the N2-benzyl substitution is expected to maintain or modulate activity based on the finding that N2-nitrogen participates in hydrogen bonding with the Gly586 backbone NH group in the nNOS active site, while N1-substitution disrupts binding [1]. The 5-bromo regioisomer (CAS 937049-51-9) is predicted to be inactive regardless of N2-benzylation status.

Nitric Oxide Synthase Inhibition Structure-Activity Relationship Neuropharmacology

Evidence 4: Kinase Inhibitor Scaffold Privilege — 2-Benzyl-4-bromo-2H-indazole as Core Intermediate vs. Non-Benzylated 4-Bromoindazole in BUB1/PLK4/Aurora Inhibitor Development

2-Benzyl-4-bromo-2H-indazole is explicitly described as a key synthetic intermediate in patent US08519186B2, which claims indazole compounds as potent inhibitors of TTK protein kinase, polo-like kinase 4 (PLK4), and Aurora kinases — all validated anticancer targets [1]. The N2-benzyl-2H-indazole scaffold is extensively utilized across Bayer Pharma's BUB1 kinase inhibitor patent portfolio (WO2015/063003, WO2014/147203, WO2014/147204, and related filings) [2]. In contrast, the parent 4-bromo-1H-indazole (CAS 186407-74-9), while a competent nNOS inhibitor [3], lacks the N2-benzyl substituent required for the BUB1/PLK4 pharmacophore and cannot directly substitute into these kinase inhibitor synthetic routes.

BUB1 Kinase Inhibition Anticancer Drug Discovery Mitotic Checkpoint

Evidence 5: Commercial Purity Specifications — 2-Benzyl-4-bromo-2H-indazole vs. 2-Benzyl-5-bromo-2H-indazole in Research-Grade Procurement

2-Benzyl-4-bromo-2H-indazole is available from multiple established suppliers with verified purity specifications: ≥98% (Chemscene Cat. CS-0052018; MolCore NLT 98% ISO-certified; Macklin ≥98%) and ≥97% (Capotchem NLT 97%; Beyotime 97%) . The 5-bromo regioisomer (CAS 937049-51-9) is offered by Aladdin and Fluorochem but typically at 95% purity . Higher purity of the 4-bromo compound reduces the risk of introducing regioisomeric or dehalogenated impurities into subsequent coupling reactions (e.g., Suzuki-Miyaura cross-coupling), where trace 1-N-benzyl or debrominated species can propagate through multi-step syntheses.

Chemical Purity Quality Control Vendor Comparison

Recommended Research and Industrial Application Scenarios for 2-Benzyl-4-bromo-2H-indazole Based on Evidence-Verified Differentiation


Scenario 1: BUB1/PLK4/Aurora Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing benzyl-substituted indazole kinase inhibitors for oncology indications should prioritize 2-benzyl-4-bromo-2H-indazole as the core intermediate. The compound's N2-benzyl substitution is a pharmacophoric requirement for TTK, PLK4, and Aurora kinase inhibition as described in US08519186B2 [1]. The 15:1 2-N:1-N regioisomeric ratio achieved during synthesis ensures minimal contamination by the inactive 1-N-benzyl isomer . Subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling at the 4-bromo position enables rapid SAR exploration.

Scenario 2: Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Design and Mechanistic Studies

For neuroscience programs targeting nNOS, 2-benzyl-4-bromo-2H-indazole provides a scaffold that combines the 4-bromo pharmacophore (class IC₅₀ = 2.4 µM for nNOS inhibition) [1] with the N2-substitution geometry that molecular modeling studies have identified as critical for hydrogen bonding with Gly586 in the enzyme active site [1]. The compound is suitable for systematic N2-alkyl SAR studies investigating how varying benzyl substituents modulate nNOS potency and isoform selectivity.

Scenario 3: Suzuki-Miyaura Cross-Coupling Diversification in Parallel Synthesis Libraries

Contract research organizations (CROs) and internal medicinal chemistry groups employing parallel synthesis for lead generation can leverage the ≥98% purity specification and well-defined reactivity of the 4-bromo substituent to construct diverse biaryl or heteroaryl libraries via Pd-catalyzed cross-coupling. The high purity minimizes side-product formation from dehalogenated or regioisomeric impurities that would otherwise complicate high-throughput purification.

Scenario 4: Building Block Stocking for Academic and Industrial Kinase Inhibitor Core Facilities

Academic core facilities and industrial compound management groups maintaining fragment and building block collections for kinase inhibitor screening should stock 2-benzyl-4-bromo-2H-indazole (CAS 952734-38-2) as a specific, regioisomerically-defined building block distinct from the 5-bromo (CAS 937049-51-9), 6-bromo (CAS 937046-99-6), and 7-bromo (CAS 2807465-07-0) analogs. Stocking the wrong regioisomer would introduce systematic error into SAR datasets, as bromine positional effects differ by orders of magnitude in potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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